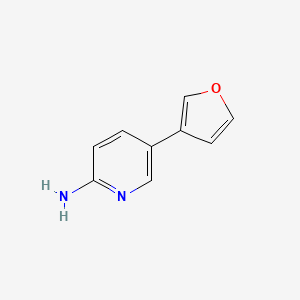

5-(Furan-3-yl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

5-(furan-3-yl)pyridin-2-amine |

InChI |

InChI=1S/C9H8N2O/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-6H,(H2,10,11) |

InChI Key |

GFNPPRHIFLDJQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C2=COC=C2)N |

Origin of Product |

United States |

Spectroscopic and Crystallographic Elucidation of Molecular and Supramolecular Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

A detailed analysis of the UV-Vis absorption spectrum is required to understand the electronic transitions within the molecule. This would typically involve identifying the wavelengths of maximum absorption (λmax) and assigning them to specific electronic transitions, such as π → π* and n → π*, which are characteristic of the conjugated π-system formed by the furan (B31954) and pyridine (B92270) rings. However, no published UV-Vis spectra for 5-(Furan-3-yl)pyridin-2-amine could be located.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Crystal Packing and Unit Cell Parameter Analysis

Without a determined crystal structure, information regarding the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) is unavailable. This data is fundamental to understanding how individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: Hydrogen Bonding and Pi-Stacking Networks

The analysis of intermolecular forces, such as hydrogen bonds (likely involving the amine group) and π-π stacking interactions between the aromatic furan and pyridine rings, is contingent on having crystallographic data. These interactions are crucial in governing the supramolecular architecture of the compound in the solid state.

Hirshfeld Surface Analysis for Quantifying Molecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis requires the crystallographic information file (CIF) obtained from SCXRD. As no such file is available, a Hirshfeld analysis cannot be performed.

Computational Chemistry and Theoretical Insights into Electronic and Molecular Properties

Computational Prediction of Optical and Electronic Properties

Typically, computational studies on related heterocyclic compounds provide valuable insights into several key parameters:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally suggests that the molecule can be more easily excited. For analogous furan-pyridine structures, this gap is influenced by the degree of π-conjugation and the electron-donating or -withdrawing nature of substituent groups.

Electronic Absorption Spectra: TD-DFT calculations are commonly used to predict the ultraviolet-visible (UV-Vis) absorption spectra. These calculations can determine the maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths (a measure of the transition probability). This data helps in understanding the electronic transitions occurring within the molecule, often corresponding to π → π* or n → π* transitions.

While specific data tables for 5-(Furan-3-yl)pyridin-2-amine cannot be generated due to the absence of dedicated research, the following tables represent the type of data that would be produced from such a computational investigation, based on general knowledge of similar heterocyclic systems.

Hypothetical Data Table: Frontier Molecular Orbital Energies

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Hypothetical Data Table: Predicted Electronic Transitions (TD-DFT)

| Excitation | Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | Data not available | Data not available | Data not available | e.g., HOMO → LUMO |

| S0 → S2 | Data not available | Data not available | Data not available | e.g., HOMO-1 → LUMO |

| S0 → S3 | Data not available | Data not available | Data not available | e.g., HOMO → LUMO+1 |

Without specific computational research on this compound, a detailed and accurate discussion of its electronic and optical properties remains speculative. Further theoretical studies are required to elucidate the precise quantitative values for its molecular orbitals and predict its behavior in optoelectronic applications.

Role in Advanced Chemical Synthesis and Materials Science Research

5-(Furan-3-yl)pyridin-2-amine as a Versatile Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds are fundamental to medicinal chemistry and materials science, with over 90% of new drugs featuring a heterocyclic core. Building blocks containing moieties like pyridine (B92270) and furan (B31954) are key starting materials for synthesizing more complex molecules for applications in pharmaceuticals, agrochemicals, and materials science. msesupplies.com The this compound molecule serves as a valuable scaffold, providing distinct reactive centers for constructing elaborate heterocyclic systems.

The primary reactive sites include:

The 2-amino group: This group on the pyridine ring is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation to form new carbon-nitrogen bonds. It is crucial for building fused heterocyclic systems or for attaching various functional side chains.

The pyridine ring: The nitrogen atom in the pyridine ring influences its electronic properties, making the ring susceptible to specific substitution reactions. Its ability to act as a ligand for metal cations is a key feature in coordination chemistry. mdpi.com

The furan ring: As an electron-rich aromatic system, the furan ring can undergo electrophilic substitution reactions. It can also act as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic structures.

The strategic combination of these two rings allows for the development of bis(heterocyclic) frameworks, which are prevalent motifs in numerous bioactive molecules. orgsyn.org The defined spatial orientation of the furan and pyridine rings provides a rigid backbone, which is advantageous in designing molecules that target specific biological receptors or that self-assemble into ordered materials.

Synthesis and Exploration of Novel Heterocyclic Derivatives

The reactivity of this compound allows it to be a precursor to a wide array of novel heterocyclic derivatives. Synthetic chemists can selectively target the different reactive sites on the molecule to build diverse libraries of compounds.

Key synthetic transformations include:

Reactions at the Amino Group: The 2-amino group can react with various electrophiles. For instance, reaction with acyl chlorides or anhydrides yields amide derivatives, while reaction with chloroformates can produce carbamates and ureas. rsc.org These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Formation of Fused Rings: The aminopyridine substructure is a classic precursor for creating fused ring systems. For example, condensation reactions with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds can lead to the formation of pyridopyrimidines or other fused nitrogen-containing heterocycles. mdpi.com

Multicomponent Reactions (MCRs): One-pot multicomponent reactions offer an efficient way to generate molecular complexity. Inspired by bio-synthesis, a furan-thiol-amine (FuTine) reaction has been developed where an oxidized furan intermediate reacts sequentially with a thiol and an amine to generate stable N-pyrrole heterocycles under physiological conditions. nih.govresearchgate.net This demonstrates the potential of the furan moiety to participate in complex, one-pot transformations.

Cross-Coupling Reactions: While the synthesis of the parent compound can be achieved via Suzuki-Miyaura coupling, further functionalization of the heterocyclic rings can also be accomplished using similar palladium or nickel-catalyzed cross-coupling methods to introduce additional aryl or alkyl substituents. orgsyn.org

Below is a table of potential novel derivatives synthesized from this compound and their synthetic pathways.

| Derivative Class | Synthetic Pathway | Key Reagents | Potential Application |

| Pyridyl Ureas | Reaction with phenyl chloroformate followed by aminolysis | Phenyl chloroformate, various amines | Kinase inhibitors |

| Fused Pyridopyrimidines | Condensation with β-dicarbonyl compounds | Diethyl malonate, acetylacetone | Bioactive scaffolds |

| N-Aryl/Alkyl Derivatives | Buchwald-Hartwig amination | Aryl/alkyl halides, Pd catalyst | Medicinal chemistry intermediates |

| Substituted N-Pyrroles | Furan ring oxidation followed by multicomponent reaction | N-Bromosuccinimide (NBS), thiols, amines | Bioconjugation, functional materials |

Design of Heterocyclic Scaffolds for Potential Applications in Functional Materials Research

The structural rigidity and electronic properties of scaffolds derived from furan and pyridine make them excellent candidates for functional materials. mdpi.com The exploitation of multiple binding sites within pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide scaffolds, for example, has enabled the design of sensors, coordination complexes, and models for proteins. mdpi.com

Derivatives of this compound can be designed to create materials with specific functions:

Chelating Ligands: The nitrogen atom of the pyridine ring and the oxygen of the furan ring, along with substituents introduced at the amino group, can create a multidentate coordination environment. Such ligands are capable of binding to various metal ions, forming stable complexes that could have applications in catalysis or as sensing materials.

Organic Electronics: The conjugated π-system extending across both the furan and pyridine rings forms a basis for designing organic semiconductors or fluorescent materials. By extending this conjugation through polymerization or by adding electron-donating or electron-withdrawing groups, the electronic properties (e.g., the HOMO-LUMO gap) can be tuned for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Biomimetic Materials: Pyridinone scaffolds, which can be synthesized from aminopyridines, are used in biomolecular mimetics due to their ability to form specific hydrogen bonds. frontiersin.org Derivatives of this compound could be used to create scaffolds that mimic biological structures or functions.

Mechanistic Investigations of Organic Reactions Involving Pyridine and Furan Moieties

Understanding the reaction mechanisms involving the pyridine and furan moieties is crucial for controlling reaction outcomes and designing rational synthetic routes.

Reactivity of the 2-Aminopyridine (B139424) Moiety: The 2-aminopyridine unit exhibits distinct reactivity. The ring nitrogen is electron-withdrawing, which generally deactivates the ring toward electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov However, the 2-amino group is a strong electron-donating group, which can counteract this effect and direct electrophiles to other positions. In reactions like the formation of pyridin-2-yl ureas, the mechanism can proceed through a concerted pathway involving benign base catalysis after an initial pyridinolysis of an electrophile like phenyl chloroformate. rsc.org

Reactivity of the Furan Moiety: Furan is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the 2-position. chemistrywithdrsantosh.com However, furan is sensitive to strong acids, which can lead to polymerization. youtube.com Therefore, reactions such as nitration or halogenation must be carried out under carefully controlled, mild conditions. chemistrywithdrsantosh.com In multicomponent reactions, the furan ring can be first oxidized to generate a highly reactive cis-2-butene-1,4-dial intermediate, which then undergoes sequential 1,4-addition with a thiol followed by condensation with an amine to form a substituted pyrrole. nih.gov

Electronic Interplay: In this compound, the electronic properties of the two rings influence each other. The electron-donating 2-amino group enhances the electron density of the pyridine ring and, through conjugation, can also influence the reactivity of the attached furan ring. This interplay can affect the regioselectivity of subsequent reactions. For example, in electrophilic attack, the directing effects of both the furan's oxygen atom and the aminopyridine's substituent pattern must be considered to predict the most likely site of reaction. Mechanistic studies, often supported by computational DFT calculations, are essential to unravel these complex electronic effects and predict reaction outcomes. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Furan-3-yl)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, analogous pyridin-2-amine derivatives are synthesized by reacting nitro-substituted pyridines with amines under catalytic hydrogenation or using Pd-mediated coupling . Optimize reaction conditions (temperature, solvent, catalyst loading) by monitoring intermediates via TLC or HPLC. For furan incorporation, consider Suzuki-Miyaura coupling between a boronic ester-functionalized furan and a halogenated pyridin-2-amine precursor.

- Key Parameters : Use DMSO-d6 for NMR reaction monitoring (600 MHz recommended for resolving aromatic proton splitting) . Purify via column chromatography with silica gel or recrystallization.

Q. How can this compound be characterized to confirm its structure and purity?

- Methodology :

- 1H/13C NMR : Assign peaks using 600 MHz NMR in DMSO-d6 or CDCl3. The furan protons (δ 6.3–7.4 ppm) and pyridine amine protons (δ ~5.5–6.0 ppm) should be distinct .

- LCMS (ESI) : Confirm molecular weight (e.g., [M+H]+ ion). Adjust ionization parameters to avoid fragmentation of the labile furan ring .

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N ratios.

Q. What are the challenges in resolving contradictions between theoretical and experimental spectral data?

- Methodology : If NMR/LCMS data deviates from computational predictions (e.g., DFT calculations), consider:

- Solvent Effects : Polar solvents like DMSO may shift proton signals due to hydrogen bonding .

- Tautomerism : Pyridin-2-amine derivatives can exhibit tautomeric forms, altering spectral profiles. Use variable-temperature NMR to assess dynamic equilibria .

- Impurity Interference : Re-run analyses with higher-purity samples or alternative techniques (e.g., X-ray crystallography via SHELXL refinement) .

Advanced Research Questions

Q. How does the electronic nature of the furan substituent influence the reactivity of this compound in catalytic reactions?

- Methodology :

- DFT Calculations : Model the electron density of the furan ring using Gaussian or ORCA. Furan’s electron-rich π-system may enhance nucleophilicity at the pyridine amine group .

- Experimental Probes : Conduct electrophilic substitution reactions (e.g., bromination) to compare reactivity with non-furan analogs. Monitor regioselectivity via LCMS and NMR .

- Catalytic Screening : Test the compound in palladium-catalyzed cross-coupling reactions; furan’s coordinating ability may stabilize intermediates .

Q. What strategies can be employed to study the biological activity of this compound, particularly in enzyme inhibition?

- Methodology :

- Kinase Assays : Use in vitro kinase profiling (e.g., TrkA kinase) with ATP-concentration-dependent assays. Reference analogs like KRC-108 (a TrkA inhibitor) for experimental design .

- SAR Studies : Synthesize derivatives with modified furan substituents (e.g., methyl, nitro groups) and correlate structural changes with IC50 values .

- Molecular Docking : Simulate binding interactions using AutoDock Vina; prioritize furan-pyridine conformations that align with active-site residues .

Q. How can computational methods predict and resolve crystallographic disorder in this compound?

- Methodology :

- SHELXL Refinement : Apply constraints/restraints for disordered furan or pyridine rings. Use PART instructions to model alternative conformations .

- Hirshfeld Surface Analysis : Map intermolecular interactions to identify hydrogen-bonding patterns that stabilize the crystal lattice .

- Thermogravimetric Analysis (TGA) : Confirm thermal stability to rule out decomposition during crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.